

A Comparative Toxicological Assessment of Lauramide DEA and Oleamide DEA

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Compound of Interest

Compound Name: Lauric acid diethanolamide

Cat. No.: B7820546

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This guide provides a detailed comparative toxicological assessment of lauramide DEA and oleamide DEA, two fatty acid diethanolamides commonly used in cosmetics and personal care products. This document summarizes key toxicological data from experimental studies to facilitate an objective comparison of their safety profiles.

Executive Summary

Lauramide DEA and oleamide DEA are structurally similar compounds that function as foaming and thickening agents. While both are considered safe for use in cosmetic products within certain concentration limits, their toxicological profiles exhibit some differences. This guide presents a side-by-side comparison of their acute toxicity, skin and eye irritation potential, sensitization, and genotoxicity based on available scientific literature. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key studies are provided.

Chemical and Physical Properties

Property	Lauramide DEA	Oleamide DEA
Chemical Name	N,N-bis(2-hydroxyethyl)dodecanamide	N,N-bis(2-hydroxyethyl)oleamide
CAS Number	120-40-1[1][2]	93-83-4[3]
Molecular Formula	C16H33NO3[2]	C22H43NO3[4]
Molecular Weight	287.44 g/mol [2]	369.58 g/mol
Appearance	Off-white waxy solid[2]	Viscous liquid or waxy solid[5]
Function in Cosmetics	Surfactant - foam booster, viscosity increasing agent[6]	Emulsifier, surfactant - foam booster, viscosity controlling agent

Toxicological Data Comparison

Acute Toxicity

Endpoint	Lauramide DEA	Oleamide DEA	Reference
Acute Oral LD50 (Rat)	>3.5 g/kg (70% pure solution)	12.4 mL/kg	[5][7]
Acute Dermal LD50 (Rabbit)	>2 g/kg	Not available	[1][7]

Skin and Eye Irritation

Endpoint	Lauramide DEA	Oleamide DEA	Reference
Skin Irritation (Rabbit)	Mild to severe irritant	Moderate irritant (undiluted)	[5][8][9]
Eye Irritation (Rabbit)	Mild to moderate irritant	Not an irritant (undiluted)	[5][8][9]

Sensitization

Endpoint	Lauramide DEA	Oleamide DEA	Reference
Human Patch Test	Not a sensitizer	Not a sensitizer	[5] [8]

Genotoxicity

Endpoint	Lauramide DEA	Oleamide DEA	Reference
Ames Test	Not mutagenic	No data available	[5] [8] [9]
CHO Cells (SCE Assay)	Induced Sister Chromatid Exchanges	No data available	[7]

Carcinogenicity

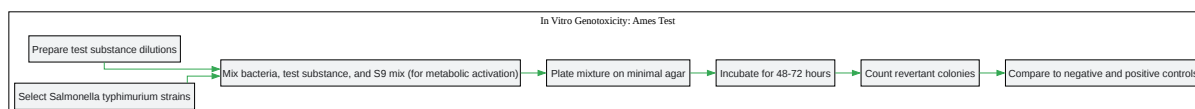
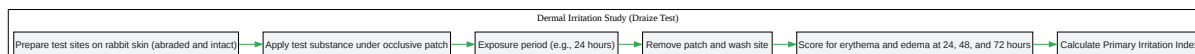
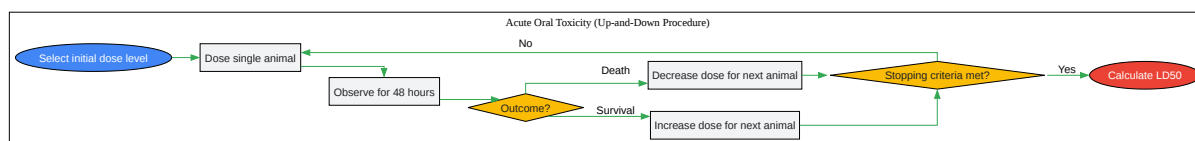
Long-term dermal studies in rats and mice have been conducted by the National Toxicology Program (NTP).

- Lauramide DEA: There was no evidence of carcinogenic activity in male or female F344/N rats or in male B6C3F1 mice. There was some evidence of carcinogenic activity in female B6C3F1 mice, which was associated with the presence of free diethanolamine as a contaminant.[\[10\]](#)
- Oleamide DEA: There was no evidence of carcinogenic activity in male or female rats.[\[11\]](#)

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized representation based on standard OECD guidelines.



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